1-(3-Morpholinopropyl)-2-thiourea
Overview
Description
Morpholinopropyl compounds are a class of organic compounds that contain a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . They are used in various fields of research and industry due to their unique properties and potential applications.
Synthesis Analysis
The synthesis of morpholinopropyl compounds often involves reactions such as the Mannich reaction and Michael addition reaction . These reactions are versatile and can be used to synthesize a wide variety of compounds.Molecular Structure Analysis
Morpholinopropyl compounds have a unique molecular structure that includes a morpholine ring. This ring structure can influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Morpholinopropyl compounds can undergo various chemical reactions. For example, they can participate in [2+2] cycloaddition reactions with ketenes, a process known as the Staudinger reaction .Scientific Research Applications
Chemistry and Coordination
1-(acyl/aroyl)-3-(substituted)thioureas, a category that includes 1-(3-Morpholinopropyl)-2-thiourea, have received significant attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties . They have multiple binding sites, making them flexible ligands for complexation with transition metals .
Organic Transformations
The reactivity of acyl thiourea derivatives has led to various organic transformations into other demanding scaffolds. This is an attractive strategy for synthetic chemists to access heterocyclic cores .
Ion Sensors and Metal Extractors
The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .
Corrosion Inhibitors
These compounds have also emerged as attractive candidates in various fields such as corrosion inhibitors .
Molecular Electronics
1-(acyl/aroyl)-3-(substituted)thioureas have found applications in molecular electronics .
Pharmaceuticals and Biological Activities
The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress. Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .
Liquid Crystal Properties
Razak et al. reported new 1-(4-substituted)benzoyl thioureas with 3-morpholinopropyl groups with potential liquid crystal properties .
Neuroprotection Studies
4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, a derivative of 1-(3-Morpholinopropyl)-2-thiourea, is used in neuroprotection studies. Scientists investigate whether the compound protects neurons from damage or degeneration.
Mechanism of Action
Target of Action
Compounds with morpholine moieties have been known to interact with various enzymes such as phosphoribosylglycinamide formyltransferase 2, alpha-xylosidase, and granulysin .
Mode of Action
Morpholine derivatives have been studied for their antioxidant activity, particularly against ho• and hoo• radicals . The possible reaction mechanisms include hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) .
Biochemical Pathways
Morpholine derivatives have been found to exhibit antioxidant activity, which can influence various biochemical pathways related to oxidative stress .
Pharmacokinetics
The pharmacokinetic properties of morpholine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Morpholine derivatives have been found to exhibit antioxidant activity, which can help in reducing oxidative stress .
Action Environment
The action of morpholine derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Safety and Hazards
Future Directions
Research on morpholinopropyl compounds is ongoing, and these compounds have potential applications in various fields, including medicinal chemistry and industrial applications . Future research may focus on exploring these applications further and developing new morpholinopropyl compounds with improved properties.
properties
IUPAC Name |
3-morpholin-4-ylpropylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OS/c9-8(13)10-2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAANQRSELTXKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912215 | |
Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Morpholinopropyl)-2-thiourea | |
CAS RN |
111538-46-6 | |
Record name | N-[3-(4-Morpholinyl)propyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111538-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 111538-46-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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